

Infrared (IR) spectroscopy of 1,1-Dichloro-2,2-dimethylpropane

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethylpropane

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A comparative guide to the infrared (IR) spectroscopy of **1,1-dichloro-2,2-dimethylpropane** is presented below for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental IR spectra for **1,1-dichloro-2,2-dimethylpropane**, this guide provides a predictive analysis of its key spectral features. This prediction is supported by a comparative analysis with the experimental spectra of structurally related compounds: the parent hydrocarbon, neopentane (2,2-dimethylpropane), and the monochlorinated analogue, 1-chloro-2,2-dimethylpropane.

This guide adheres to the principles of objective comparison and provides supporting data from publicly available sources. Detailed experimental protocols are included to facilitate the acquisition of IR spectra for similar liquid-state compounds.

Predictive and Comparative IR Spectral Analysis

The infrared spectrum of **1,1-dichloro-2,2-dimethylpropane** is predicted to be dominated by absorptions arising from the vibrations of its alkane backbone and the carbon-chlorine bonds. By comparing its expected vibrational modes with those of neopentane and 1-chloro-2,2-dimethylpropane, we can anticipate the key features of its IR spectrum.

Key Predicted Vibrational Modes for **1,1-Dichloro-2,2-dimethylpropane**:

- C-H Stretching: Like other alkanes, **1,1-dichloro-2,2-dimethylpropane** will exhibit C-H stretching vibrations in the region of 2850-3000 cm^{-1} . These bands are typically of medium to strong intensity.

- **C-H Bending:** The presence of methyl (CH_3) and a dichloromethyl (CHCl_2) group will give rise to characteristic bending (scissoring, rocking, and wagging) vibrations in the fingerprint region, approximately between 1350 and 1470 cm^{-1} .
- **C-Cl Stretching:** The most notable feature distinguishing its spectrum from that of neopentane will be the appearance of one or more strong absorption bands in the $600\text{-}800\text{ cm}^{-1}$ region, which are characteristic of C-Cl stretching vibrations. The presence of two chlorine atoms on the same carbon (a geminal dihalide) is expected to result in strong absorptions in this region.
- **C-C Skeletal Vibrations:** The fingerprint region will also contain weaker absorptions corresponding to the stretching and bending of the carbon-carbon skeleton.

The following table summarizes the experimental IR absorption frequencies for neopentane and 1-chloro-2,2-dimethylpropane and provides a predicted range for the key absorptions of **1,1-dichloro-2,2-dimethylpropane**.

Vibrational Mode	Neopentane (2,2-dimethylpropane) Experimental Wavenumber (cm^{-1})[1][2]	1-Chloro-2,2-dimethylpropane Experimental Wavenumber (cm^{-1})[3]	1,1-Dichloro-2,2-dimethylpropane Predicted Wavenumber (cm^{-1})	Intensity
C-H Stretch (sp^3)	$\sim 2870\text{-}2960$	$\sim 2870\text{-}2960$	$\sim 2870\text{-}2960$	Medium to Strong
C-H Bend (Methyl)	$\sim 1365, \sim 1470$	$\sim 1370, \sim 1480$	$\sim 1370\text{-}1480$	Medium
C-Cl Stretch	N/A	~ 790	$\sim 650\text{-}800$	Strong
C-C Skeletal	Fingerprint Region	Fingerprint Region	Fingerprint Region	Weak to Medium

Experimental Protocols

For the acquisition of an IR spectrum of a liquid sample such as **1,1-dichloro-2,2-dimethylpropane**, the following standard protocols can be employed.

Neat Liquid Transmission Spectroscopy

This is a straightforward method for obtaining the IR spectrum of a pure liquid.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Polished salt plates (e.g., NaCl or KBr) and a holder
- Pasteur pipette
- Acetone or another suitable volatile solvent for cleaning
- Kimwipes

Procedure:

- Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and gently wipe them with a Kimwipe.^[4]
- Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.^[4]^[5]
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.^[4]^[6]
- Place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer.^[4]^[5]
- Acquire a background spectrum with an empty sample compartment.
- Acquire the spectrum of the sample.
- After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.^[4]

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a versatile technique that requires minimal sample preparation.^[7]

Materials:

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Pasteur pipette or spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Soft, lint-free wipes

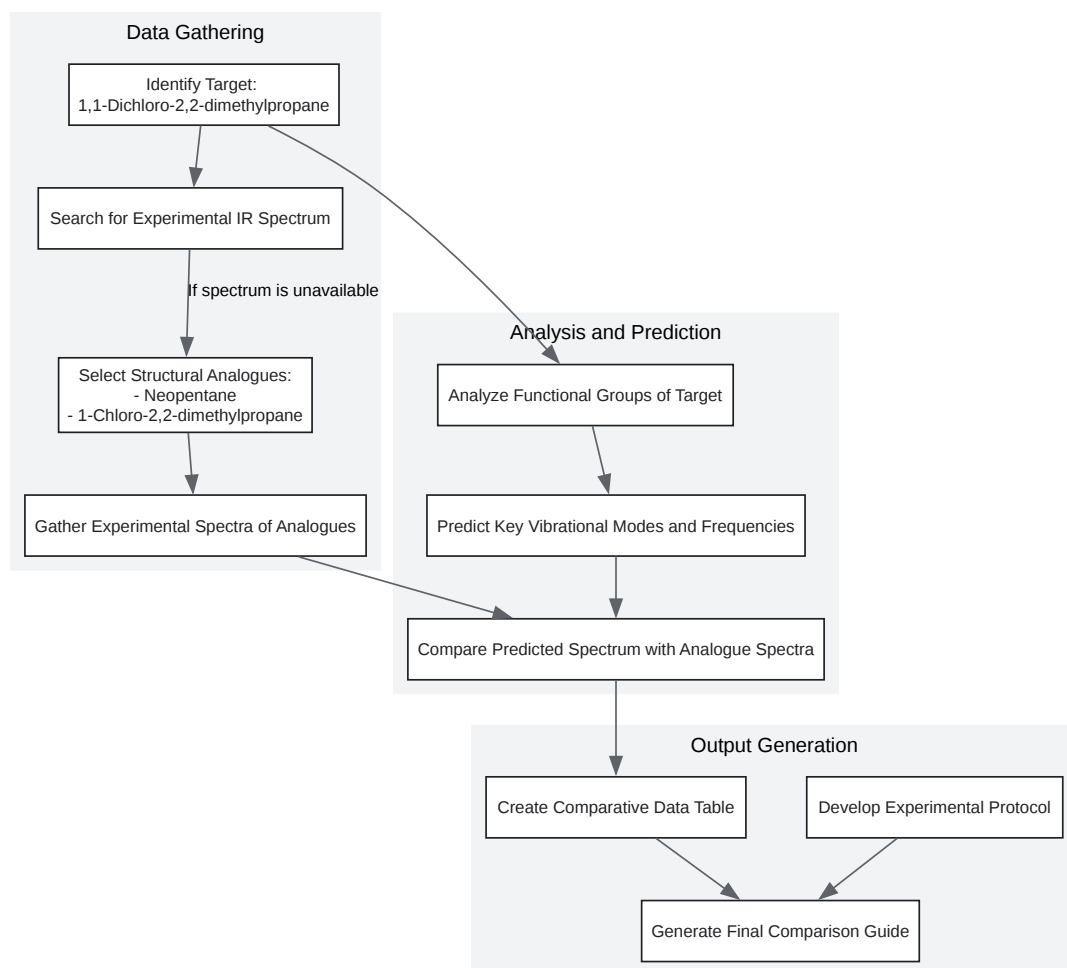
Procedure:

- Ensure the surface of the ATR crystal is clean.
- Acquire a background spectrum with the clean, empty ATR crystal.^[7]
- Place a small drop of the liquid sample directly onto the ATR crystal surface, ensuring it covers the crystal.^[7]
- If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
- Acquire the spectrum of the sample.
- After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Visualizations

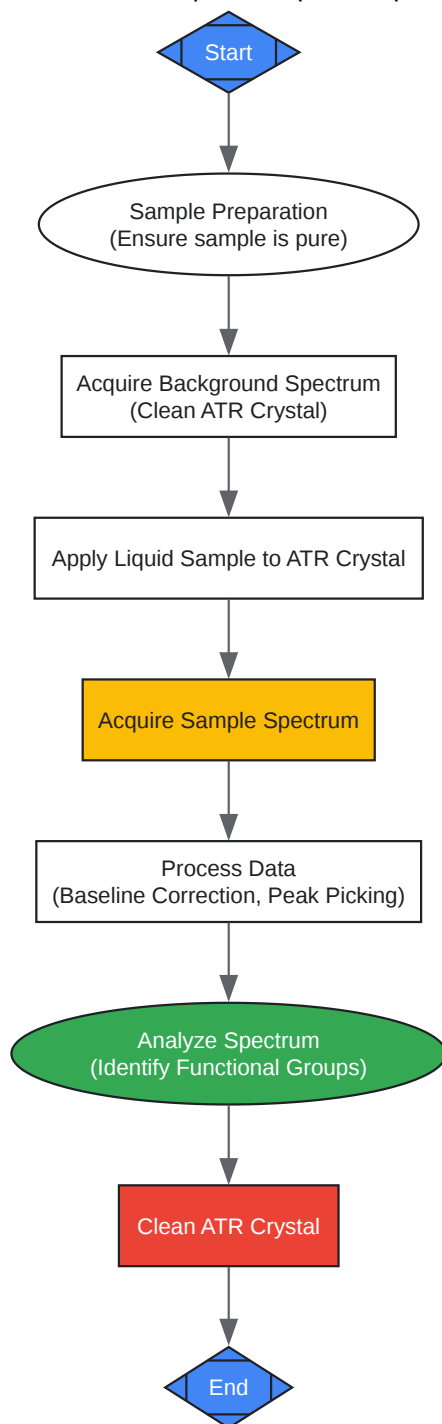
The following diagrams illustrate the logical workflow for the analysis and the experimental procedure for IR spectroscopy.

Logical Workflow for Predictive IR Spectral Analysis

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Caption: Predictive IR analysis workflow.

Experimental Workflow for Liquid Sample IR Spectroscopy (ATR)

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Caption: ATR-IR spectroscopy workflow.

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